

Benzyl 2-aminoacetate chemical properties and structure

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Compound of Interest

Compound Name: *Benzyl 2-aminoacetate*

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An In-depth Technical Guide to **Benzyl 2-aminoacetate**: Properties, Structure, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and peptide chemistry, the strategic manipulation of amino acid protecting groups is paramount. Among these, the benzyl ester of glycine, formally known as **Benzyl 2-aminoacetate**, emerges as a cornerstone reagent. Its utility transcends simple protection, offering a nuanced tool for chemists to orchestrate complex molecular architectures. This guide provides a comprehensive exploration of **Benzyl 2-aminoacetate**, moving beyond a superficial overview to deliver actionable insights and detailed protocols. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the chemical principles that underpin its application and empower researchers to innovate.

Molecular and Structural Characteristics

Benzyl 2-aminoacetate, in its free base form, is an ester derived from the condensation of glycine and benzyl alcohol.[1] However, it is most commonly supplied and utilized as its hydrochloride or p-toluenesulfonate salt to enhance stability and handling.[2][3] The benzyl group serves as a crucial protecting group for the carboxylic acid functionality of glycine, which can be selectively removed under mild conditions, a feature extensively exploited in peptide synthesis.[1]

Chemical Identity and Nomenclature

- IUPAC Name: **benzyl 2-aminoacetate**[\[4\]](#)
- Synonyms: Glycine benzyl ester, Benzyl glycinate, H-Gly-OBzl[\[1\]](#)[\[2\]](#)
- CAS Number: 1738-68-7 (free base), 2462-31-9 (hydrochloride salt)[\[1\]](#)[\[5\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl 2-aminoacetate** and its common salt forms is presented below. These parameters are critical for predicting its behavior in various solvent systems and reaction conditions.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₉ H ₁₁ NO ₂ ·HCl	[1] [2]
Molecular Weight	165.19 g/mol	201.65 g/mol	[1] [5]
Appearance	-	White to off-white powder/solid	[2] [6] [7]
Melting Point	Not widely reported	127 - 140 °C	[2] [8]
Boiling Point	~245.5 °C at 760 mmHg (Predicted)	Not applicable (decomposes)	[1] [2]
Density	~1.132 g/cm ³ (Predicted)	-	[2] [9]
Solubility	Soluble in various organic media	Soluble in polar solvents	[1] [2] [6]
logP	0.72 (Calculated)	-	[1]

Structural Representation

The chemical structure of **Benzyl 2-aminoacetate** is fundamental to its reactivity. The presence of the benzyl ester, the primary amine, and the alpha-carbon constitutes a versatile synthetic building block.

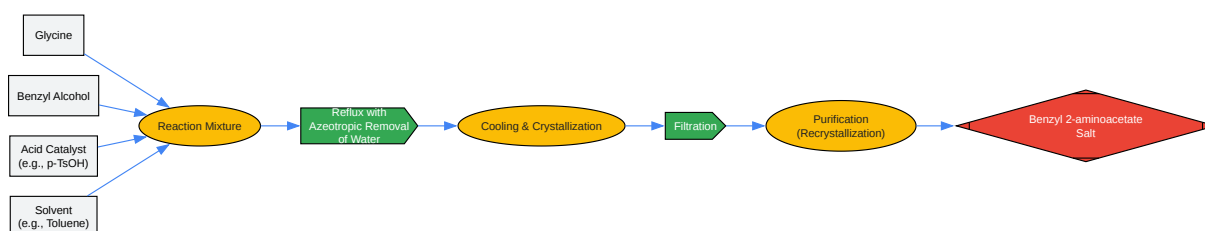
Caption: 2D structure of **Benzyl 2-aminoacetate**.

Synthesis and Reaction Chemistry

The primary route for synthesizing **Benzyl 2-aminoacetate** is through the Fischer-Speier esterification of glycine with benzyl alcohol.[1][3] This acid-catalyzed reaction is a classic and robust method, often carried out with azeotropic removal of water to drive the equilibrium towards the product.[3]

General Synthesis Pathway

The synthesis typically involves reacting glycine with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or thionyl chloride.[3][10] The use of a Dean-Stark apparatus to remove the water byproduct is a common and effective strategy to achieve high yields.[3]



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Caption: Generalized workflow for the synthesis of **Benzyl 2-aminoacetate** salts.

Detailed Experimental Protocol: Synthesis of Benzyl 2-aminoacetate p-toluenesulfonate

This protocol is adapted from established methodologies for Fischer-Speier esterification.^[3]

- **Apparatus Setup:** Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- **Reagent Charging:** To the flask, add glycine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.05 eq.), benzyl alcohol (3-5 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
- **Reaction:** Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue reflux until no more water is collected.
- **Work-up:** Allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
- **Isolation:** Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.^[10]

Key Reactivity and Deprotection

The utility of **Benzyl 2-aminoacetate** lies in the lability of the benzyl ester. The benzyl group can be readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient method that does not affect many other protecting groups used in peptide synthesis.^[1] This orthogonality is a key advantage in complex multi-step syntheses.

Applications in Research and Development

Benzyl 2-aminoacetate is a versatile building block with broad applications in organic synthesis and medicinal chemistry.^[1]

- **Peptide Synthesis:** It serves as a fundamental building block for the introduction of a glycine residue at the C-terminus of a peptide.[\[2\]](#)[\[8\]](#) The benzyl ester protects the carboxylic acid during peptide coupling reactions, and its subsequent removal allows for further chain elongation.[\[11\]](#)
- **Drug Discovery and Development:** As a derivative of glycine, an important amino acid, it is used in the synthesis of a wide array of pharmaceutical compounds and research chemicals. [\[6\]](#) Its structure is a key component in the synthesis of peptidomimetics, which are designed to mimic natural peptides but with enhanced stability and bioavailability.[\[1\]](#)
- **Heterocyclic Chemistry:** The bifunctional nature of **Benzyl 2-aminoacetate** makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are core structures in many biologically active molecules.[\[1\]](#)
- **Material Science:** The amine and ester functionalities allow for its incorporation into polymers such as polyesters and polyamides, enabling the synthesis of functional materials with tailored properties.[\[1\]](#)

Safety and Handling

Benzyl 2-aminoacetate hydrochloride is classified as an irritant.[\[5\]](#) It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[\[7\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[7\]](#)

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C to 8°C are recommended.[\[2\]](#)

Conclusion

Benzyl 2-aminoacetate is more than just a protected amino acid; it is an enabling tool for chemical innovation. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an indispensable reagent in the modern chemistry laboratory. A thorough understanding of its characteristics, as detailed in this guide, is essential for its

effective and strategic application in the synthesis of complex molecules that drive progress in medicine and materials science.

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